3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid

説明

Synthesis Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides . TFA is manufactured using acetate and fluoride as precursors, and residual levels of these compounds may be present whenever TFA is used .Molecular Structure Analysis

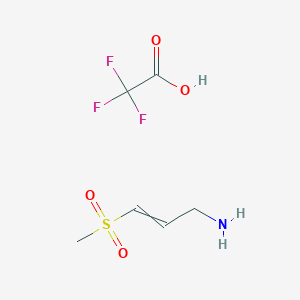

Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H . It is a structural analogue of acetic acid with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .Chemical Reactions Analysis

Amines are a fundamentally important class of biologically active compounds and the ability to manipulate their physicochemical properties through the introduction of fluorine is of paramount importance in medicinal chemistry . The most widely used method involves LiAlH4 or borane reduction of trifluoromethylamides generated using trifluoroacetic anhydride .Physical And Chemical Properties Analysis

Trifluoroacetic acid is a colorless liquid with a vinegar-like odor . It has a density of 1.489 g/cm3 at 20 °C . It is miscible in water .科学的研究の応用

Reactivity and Association in Solutions

Trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, a compound with structural similarities to 3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid, exhibits unique behaviors in solutions. This compound tends to form cyclic dimers in inert solvents through hydrogen bonding between NH and C=O groups of neighboring molecules. Its carbonyl group is protonated only by very strong trifluoromethanesulfonic acid, with weaker acids leading to solvate H-complexes at the NH, C=O, and S=O groups. This characteristic highlights the compound's potential for self-association and reactivity in solution, which could be extrapolated to related chemicals like 3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid (Sterkhova, Moskalik, & Shainyan, 2014).

Synthesis and Catalysis

Methanesulfonic acid has been employed in various synthesis and catalysis studies, illustrating the versatility and effectiveness of sulfonic acid derivatives in organic chemistry:

Versatile Protecting and Activating Group for Amine Synthesis

The synthesis of 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a new sulfonating agent for amines demonstrates the utility of sulfonic acid derivatives. This compound facilitates the sulfonation of primary and secondary amines with excellent yields, showcasing the role of sulfonic acid derivatives in amine synthesis and activation (Sakamoto et al., 2006).

Methane Sulfonation via Free-Radical Mechanism

The discovery of a new methane activation method using trifluoroacetyl sulfuric acid underlines the potential of sulfonic acids in radical pathways. This approach enables the selective conversion of methane to methanesulfonic acid, highlighting the application of sulfonic acid derivatives in the activation and functionalization of hydrocarbons (Kim et al., 2022).

Catalytic Hydrogenation of Amides to Amines

The use of methanesulfonic acid in catalytic hydrogenation processes demonstrates its effectiveness in producing secondary and tertiary amines from amides. This showcases the role of sulfonic acid derivatives in hydrogenation reactions, contributing to the synthesis of amines with high selectivity (Coetzee et al., 2013).

作用機序

Safety and Hazards

特性

IUPAC Name |

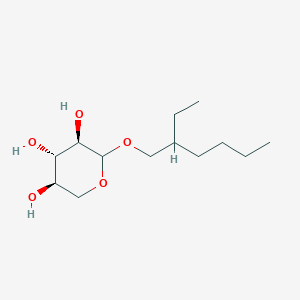

3-methylsulfonylprop-2-en-1-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.C2HF3O2/c1-8(6,7)4-2-3-5;3-2(4,5)1(6)7/h2,4H,3,5H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUJESSFPJRFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C=CCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methanesulfonylprop-2-en-1-amine trifluoroacetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1460414.png)

![Methyl 3-[(2-chlorobenzyl)amino]propanoate](/img/structure/B1460418.png)

![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1460429.png)

amine](/img/structure/B1460430.png)